molecular formula C13H15N3 B255406 N-cyclopentylquinazolin-4-amine

N-cyclopentylquinazolin-4-amine

Cat. No.: B255406
M. Wt: 213.28 g/mol
InChI Key: JONLSKSSHXZUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentylquinazolin-4-amine is a quinazoline derivative characterized by a cyclopentyl group attached to the N4 position of the quinazoline core (Figure 1).

Properties

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

N-cyclopentylquinazolin-4-amine

InChI

InChI=1S/C13H15N3/c1-2-6-10(5-1)16-13-11-7-3-4-8-12(11)14-9-15-13/h3-4,7-10H,1-2,5-6H2,(H,14,15,16)

InChI Key

JONLSKSSHXZUAI-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC2=NC=NC3=CC=CC=C32

Canonical SMILES

C1CCC(C1)NC2=NC=NC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The quinazoline scaffold allows diverse substitutions at positions N4, C2, C6, and C7, influencing biological activity and physicochemical properties. Key structural comparisons include:

Table 1: Structural Comparison of Quinazolin-4-amine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-cyclopentylquinazolin-4-amine Cyclopentyl at N4 C₁₃H₁₅N₃ 213.28* Bulky N4 substituent
N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine 3-Cl-phenyl at N4; 6,7-OMe C₁₆H₁₄ClN₃O₂ 331.76 EGFR inhibitor (Tyrphostin AG-1478)
N,2-Diphenylquinazolin-4-amine Phenyl at N4 and C2 C₂₀H₁₅N₃ 297.35 Anti-inflammatory/analgesic
N-(4-Methoxybenzyl)quinazolin-4-amine 4-OMe-benzyl at N4 C₁₆H₁₅N₃O 265.32 Polar OMe group enhances solubility

*Calculated based on molecular formula.

Key Observations :

  • N4 Substitution : Bulky groups like cyclopentyl (N-cyclopentyl) may hinder binding to flat enzyme active sites compared to planar aryl groups (e.g., phenyl or chlorophenyl) .
  • Electron-Donating Groups : Methoxy (OMe) or morpholinyl substituents (e.g., in ) improve solubility and modulate electronic effects on the quinazoline ring .
  • Dual Substitutions : Compounds with substitutions at both N4 and C2 (e.g., diphenyl derivatives) often exhibit enhanced biological activity due to synergistic interactions .

Key Trends :

  • Kinase Inhibition: Electron-withdrawing groups (e.g., Cl, NO₂) at N4 enhance kinase inhibitory activity by improving target binding .
  • Anti-inflammatory Activity : Bulky N4 substituents (e.g., diphenyl) may reduce solubility but improve membrane permeability for central nervous system targets .

Physicochemical Properties

Substituents critically influence solubility, logP, and bioavailability:

Table 3: Physicochemical Properties
Compound Name logP* Solubility (µg/mL) Hydrogen Bond Donors/Acceptors
This compound ~3.2 <10 (predicted) 1 donor, 3 acceptors
N-(4-Methoxybenzyl)quinazolin-4-amine 2.8 >50 1 donor, 4 acceptors
N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine 2.5 25–30 1 donor, 5 acceptors

*Calculated using ChemDraw.

Analysis :

  • Chlorophenyl and methoxy groups balance lipophilicity and polarity, improving drug-likeness .

Preparation Methods

Reaction of 4-Chloroquinazoline with Cyclopentylamine

The most direct route to N-cyclopentylquinazolin-4-amine involves SNAr between 4-chloroquinazoline and cyclopentylamine. In a representative procedure, 4-chloroquinazoline is dissolved in anhydrous tetrahydrofuran (THF), followed by the addition of cyclopentylamine (1.2 equivalents) and DIEA (2 equivalents) as a base. The mixture is refluxed at 80°C for 12–18 hours, yielding the product after aqueous workup and chromatography. This method achieves yields of 75–85%, with purity >95% confirmed via HPLC.

Mechanistic Insights :
The electron-deficient quinazoline ring activates the 4-position chloride for displacement. DIEA deprotonates cyclopentylamine, generating a stronger nucleophile. The reaction proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex and (2) elimination of chloride.

Substitution of 4-Bromoquinazoline Derivatives

Alternative protocols utilize 4-bromoquinazoline derivatives, which exhibit higher reactivity due to the weaker C–Br bond. For example, 6-bromo-N-cyclopentylquinazolin-4-amine is synthesized by heating 6-bromo-4-chloroquinazoline with cyclopentylamine in n-butanol at 120°C for 8 hours. This method affords a 70% yield, with bromine acting as a leaving group. The product is characterized by 1H^1H NMR (DMSO-d6): δ 10.3 (br. s., 1H, NH), 8.78 (s, 1H, H2), 8.26 (d, J = 8.78 Hz, 1H, H5), and 7.86 (d, J = 8.78 Hz, 1H, H8).

Cyclocondensation Approaches

One-Pot Synthesis from Anthranilic Acid Derivatives

Optimization of Reaction Conditions

Solvent and Base Effects

Polar aprotic solvents (THF, DMF) enhance SNAr reactivity by stabilizing the transition state. DIEA outperforms weaker bases like triethylamine, as evidenced by a 20% yield increase in THF. Conversely, protic solvents (e.g., n-butanol) reduce yields due to competitive solvolysis.

Temperature and Time

Optimal temperatures range from 80°C (THF) to 120°C (n-butanol), with longer reaction times (12–24 hours) required for complete conversion. Microwave-assisted synthesis reduces time to 1–2 hours but risks decomposition.

Analytical Characterization

Spectroscopic Data

  • 1H^1H NMR : Key signals include the NH proton (δ 10.3 ppm, broad singlet) and aromatic protons (δ 7.8–8.8 ppm).

  • Mass Spectrometry : ESI-MS of this compound shows [M+H]+ at m/z 242.1.

  • HPLC : Retention times vary by substituents; for example, 6-bromo derivatives elute at 1.20 min (94% purity).

Purity and Yield Comparison

MethodPrecursorSolventBaseYield (%)Purity (%)
SNAr (Cl)4-ChloroquinazolineTHFDIEA85>95
SNAr (Br)4-Bromoquinazolinen-ButanolNone7094

Challenges and Limitations

  • Steric Hindrance : The cyclopentyl group’s bulkiness slows reaction kinetics, necessitating excess amine (1.5–2 equivalents).

  • Byproducts : Over-alkylation or hydrolysis of the quinazoline ring may occur under harsh conditions .

Q & A

Q. What are the common synthetic routes for N-cyclopentylquinazolin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as condensation of cyclopentylamine with quinazoline precursors. Key steps include:

  • Schiff base formation : Combining cyclopentylamine with aldehyde derivatives under reflux conditions .
  • Catalysis : Using copper(I) bromide or cesium carbonate to enhance reaction efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility and reaction rates . Optimization involves adjusting temperature (e.g., 35°C for 48 hours) and purification via chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural validation relies on:

  • 1^1H and 13^{13}C NMR : To confirm substituent positions and cyclopentyl group integration .
  • HRMS (ESI) : For precise molecular weight determination (e.g., m/z 215 [M+H]+) .
  • Melting point analysis : To assess purity (e.g., 104–107°C) .

Q. What are the typical impurities encountered during synthesis, and how are they addressed?

Common impurities include unreacted intermediates or byproducts from incomplete cyclization. Mitigation strategies:

  • Chromatographic purification : Using gradients of ethyl acetate/hexane (0–100%) .
  • Acid-base extraction : Washing with HCl to remove unreacted amines .

Advanced Research Questions

Q. How can contradictory results in biological activity studies (e.g., enzyme inhibition) be systematically analyzed?

Discrepancies may arise from assay conditions or structural variations. Methodological approaches include:

  • Dose-response curves : To validate IC50_{50} values across multiple replicates .
  • Structural analogs comparison : Testing derivatives with modified substituents (e.g., trifluoromethyl vs. nitro groups) to identify pharmacophoric elements .
  • Molecular docking : To assess binding affinity variations in target enzymes (e.g., β-glucocerebrosidase) .

Q. What computational tools are suitable for predicting the bioactivity of this compound derivatives?

Advanced methods include:

  • 3D-QSAR modeling : To correlate steric/electronic features with activity (e.g., morpholinyl derivatives in Fig. 4 of ) .
  • Molecular dynamics simulations : To evaluate stability of ligand-receptor complexes over time .

Q. How can regioselectivity challenges in electrophilic substitution reactions be addressed?

Strategies to control regioselectivity:

  • Directing groups : Introducing electron-donating/withdrawing substituents to guide reaction sites .
  • Catalytic systems : Using palladium or copper catalysts to favor specific positions .

Q. What methodologies are employed in structure-activity relationship (SAR) studies for therapeutic potential?

SAR workflows include:

  • Fragment-based design : Synthesizing analogs with incremental structural changes (e.g., varying cyclopentyl vs. cyclohexyl groups) .
  • In vitro screening : Testing against disease-specific targets (e.g., anti-inflammatory activity via COX-2 inhibition) .

Methodological Notes

  • Synthetic reproducibility : Ensure strict control of anhydrous conditions and inert atmospheres to prevent side reactions .
  • Data validation : Cross-reference NMR shifts with computed spectra (e.g., using PubChem data) .
  • Contradiction resolution : Use meta-analyses of published datasets to identify consensus mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.